molecular formula C16H10ClF3N4S B15083161 5-(4-chlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-chlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B15083161
M. Wt: 382.8 g/mol
InChI Key: FAAQSNGKDPHGSA-ZVBGSRNCSA-N
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Description

“5-(4-chlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-chlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione” typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Substitution Reactions:

    Condensation Reaction: The final step involves the condensation of the triazole derivative with an appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can take place at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It may be used in the synthesis of polymers or as a building block for advanced materials.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It could act as an inhibitor for specific enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly for treating infections or cancer.

Industry

    Agriculture: It may be used as a pesticide or fungicide due to its potential biological activity.

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of “5-(4-chlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione” would depend on its specific application. In general, triazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The molecular targets and pathways involved may include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

    Fluconazole: A triazole derivative used as an antifungal medication.

    Voriconazole: Another triazole antifungal agent with a broad spectrum of activity.

Uniqueness

“5-(4-chlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which may enhance its biological activity and specificity. The combination of these functional groups with the triazole ring structure provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C16H10ClF3N4S

Molecular Weight

382.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H10ClF3N4S/c17-12-7-5-10(6-8-12)14-22-23-15(25)24(14)21-9-11-3-1-2-4-13(11)16(18,19)20/h1-9H,(H,23,25)/b21-9+

InChI Key

FAAQSNGKDPHGSA-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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